Ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate
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Overview
Description
Ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The aziridine ring is known for its high strain energy, which makes it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate typically involves the reaction of ethyl aziridine-2-carboxylate with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The pyridin-3-ylmethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include various substituted aziridines, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies exploring the reactivity and biological activity of aziridine derivatives.
Industrial Applications: It is utilized in the development of new materials, such as coatings and adhesives, due to its reactive aziridine ring.
Mechanism of Action
The mechanism of action of ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate primarily involves the reactivity of the aziridine ring. The high strain energy of the three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of covalent bonds with biological molecules, such as proteins and nucleic acids, potentially disrupting their function. The compound may also interact with specific molecular targets, such as enzymes, through covalent modification or inhibition.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic Acid Derivatives: These compounds share the aziridine ring and carboxylate functional group, making them structurally similar and reactive.
Pyridinylmethyl Aziridines: Compounds with a pyridinylmethyl group attached to the aziridine ring are closely related and exhibit similar reactivity.
Uniqueness
Ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is unique due to the combination of the aziridine ring and the pyridin-3-ylmethyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8-13(10)7-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLGBARMLVEBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN1CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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